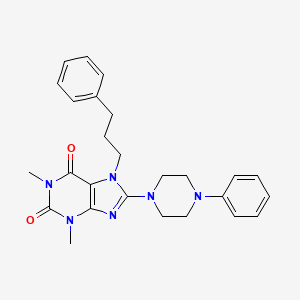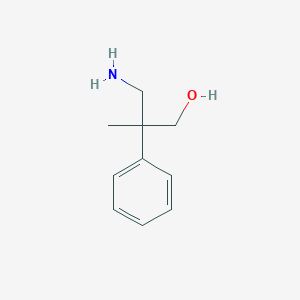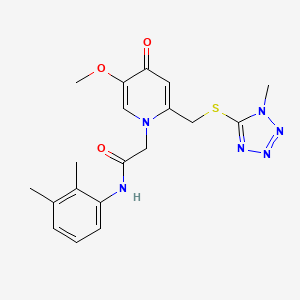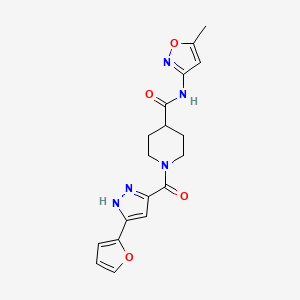
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.82 . It is available for research use only .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an adamantane core, a chlorine atom, a furan ring, and an acetamide group . The exact structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of adamantane derivatives, including compounds similar to N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide, is a notable area of research due to adamantane's relevance in pharmaceuticals and materials science. Studies have focused on developing new methods for the amidation of adamantane and its derivatives, highlighting their potential as starting compounds for biologically active molecules with antimicrobial and antiviral activities (Khusnutdinov et al., 2011). Moreover, the crystal structure analysis of related adamantane compounds has provided insights into their molecular configurations, interactions, and potential for forming stable crystalline structures (Bunev et al., 2013).
Biological Activity and Applications
Adamantane derivatives have been synthesized and evaluated for various biological activities. For example, compounds have been assessed for their potential as potent cannabinoid receptor type 2 ligands, showcasing the versatility of adamantane-based molecules in targeting specific biological pathways (Moldovan et al., 2017). Additionally, the antimicrobial and antiviral properties of these compounds, including their potential application in treating tuberculosis and their in vitro anti-tuberculosis activity, have been a focus of research, demonstrating their potential in medicinal chemistry (Addla et al., 2014).
Chemical Transformations and Derivatives
Research on adamantane derivatives also includes the exploration of their chemical transformations, such as the decarboxylative Claisen rearrangement reactions to produce heteroaromatic products, illustrating the chemical flexibility and potential for generating diverse molecules from adamantane-based precursors (Craig et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVGEGHVRNBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)
